molecular formula C17H18BrN3O2S B2756610 N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421525-63-4

N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2756610
CAS No.: 1421525-63-4
M. Wt: 408.31
InChI Key: DVENVVVGWSXSHQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a very important class of organic molecules with a wide range of applications, especially in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds usually involves the formation of the heterocyclic ring system, which can be achieved through various methods. For instance, one common method for the synthesis of thiazine derivatives involves the reaction of an appropriate amine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimido[2,1-b][1,3]thiazine ring system, which is a bicyclic structure containing a pyrimidine ring fused with a thiazine ring. The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrimido[2,1-b][1,3]thiazine ring system and the carboxamide group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic ring system and the carboxamide group could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

The research demonstrates various methodologies for synthesizing heterocyclic compounds using related structural analogs as starting materials. These compounds have been explored for their antimicrobial activities, showcasing the potential for developing new therapeutic agents. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from compounds with similar structural frameworks, evaluating their in vitro antimicrobial activities. This study highlights the relevance of such compounds in the search for new antimicrobial agents (Gad-Elkareem et al., 2011).

Chemical Synthesis and Applications

The compound also serves as a critical intermediate in the synthesis of various heterocyclic derivatives, indicating its importance in synthetic chemistry. Research by Kakehi et al. (1987) on the synthesis and reaction of nitrogen-bridged heterocycles, including 1,9a-dihydropyrido[2,1-c][1,4]thiazines, underscores the utility of similar compounds in generating novel heterocyclic structures with potential pharmacological applications (Kakehi et al., 1987).

Heterocyclic Derivatives and Anticancer Activity

Furthermore, the synthesis of heterocyclic derivatives utilizing thiophene-incorporated thioureido substituent as precursors has been explored for their anticancer activity, as demonstrated by Abdel-Motaal, Alanzy, and Asem (2020). This research provides insight into the compound's application in developing new anticancer agents, highlighting the potential therapeutic benefits of these derivatives (Abdel-Motaal et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry. Further studies could also be conducted to better understand its physical and chemical properties, as well as its mechanism of action .

Properties

IUPAC Name

N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c1-3-14-10(2)19-17-21(16(14)23)8-11(9-24-17)15(22)20-13-6-4-5-12(18)7-13/h4-7,11H,3,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVENVVVGWSXSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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